2-Formylpropionic Acid Ethyl Ester
Overview
Description
2-Formylpropionic Acid Ethyl Ester is a chemical compound that is related to the family of propionic acid esters. It is an organic molecule that contains a formyl group attached to the alpha position of propionic acid, with an ethyl ester moiety. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of optically active pharmaceuticals and other organic molecules.
Synthesis Analysis
The synthesis of related compounds, such as optically active 2-phenylpropionic acids or esters, has been achieved through catalytic enantioselective protonation in the Michael addition of benzenethiol to 2-phenylacrylates. This method has been successfully applied in the asymmetric synthesis of (S)-Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The process involves the use of a catalyst to achieve the desired stereochemistry in the final product .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Formylpropionic Acid Ethyl Ester is not detailed in the provided papers, the structure can be inferred from the name. It would consist of a two-carbon propionic acid backbone with a formyl group (CHO) at the alpha position and an ethyl ester (COOC2H5) substituent. The molecular structure of such compounds is typically confirmed using spectroscopic methods such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) .
Chemical Reactions Analysis
The chemical reactions involving compounds like 2-Formylpropionic Acid Ethyl Ester often include esterification, reduction, and various addition reactions. The Michael addition, as mentioned earlier, is a key reaction for the synthesis of related compounds, where a nucleophile such as benzenethiol adds to an α,β-unsaturated carbonyl compound . The formyl group in the compound can also undergo further reactions, serving as an electrophile in various organic synthesis processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Formylpropionic Acid Ethyl Ester would include its boiling point, melting point, solubility in different solvents, and stability under various conditions. These properties are crucial for handling the compound and for its application in chemical reactions. The ester group would likely make the compound more volatile and less polar than its corresponding acid. The papers provided do not detail the physical properties of this specific ester, but such properties are typically determined through experimental measurements and are essential for the development of synthetic methodologies .
Scientific Research Applications
Enantioselective Synthesis and Catalysis
A study highlighted the use of esterases from the bHSL family for the kinetic resolution of racemic ethyl 2-arylpropionates, leading to the production of (S)-2-arylpropionic acids with stronger anti-inflammatory effects. This process involved protein engineering to enhance enantioselectivity, demonstrating its potential for the industrial production of optically pure compounds (Xiaolong Liu et al., 2021).
Novel Synthesis Approaches
Research has been conducted on the one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes using 3,3-diethoxypropionic acid ethyl ester. This method offers a straightforward and efficient procedure for synthesizing quinoline derivatives, indicating a wide applicability in organic synthesis (H. Venkatesan et al., 2010).
Biocatalysis and Esterification
Another research focus is on the esterification of phenylacetic and 2-phenylpropionic acids using mycelium-bound carboxylesterases. This study explored the synthesis of various esters through direct acylation, showcasing the versatility of fungal enzymes in organic solvent systems for producing esters with potential pharmaceutical applications (A. Romano et al., 2005).
Photopolymerization Initiators
Investigations into polymerization initiators have led to the development of compounds such as 2-bromopropionic acid 2-(4-phenylazophenyl)ethyl ester for the atom transfer radical polymerization of methyl methacrylate. This research contributes to the understanding of photopolymerization mechanisms and the synthesis of high-molecular-weight polymers (Gang Wang et al., 2005).
Green Chemistry and Sustainable Processes
A notable advancement in green chemistry is the esterification of 2-phenylpropionic acid using enzyme catalysis in bio-based solvents within a continuous flow process. This approach combines the benefits of sustainable solvents, bio-catalysis, and flow chemistry, highlighting an eco-friendly method for kinetic resolution (Andree Iemhoff et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCYNVCCODBCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447535 | |
Record name | 2-Formylpropionic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylpropionic Acid Ethyl Ester | |
CAS RN |
27772-62-9 | |
Record name | 2-Formylpropionic Acid Ethyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Formylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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